2-Hydroxy-3,5-dimethylcyclohexan-1-one

Description

Contextual Significance of Cyclohexanone (B45756) Derivatives in Organic Chemistry

Cyclohexanone and its derivatives are pivotal intermediates in organic synthesis. The parent compound, cyclohexanone, is produced on a massive scale annually, primarily serving as a precursor in the production of nylons. wikipedia.orgalphachem.biz Beyond this large-scale industrial application, the cyclohexanone framework is a versatile scaffold for the construction of a wide range of organic molecules. Its reactivity, largely dictated by the ketone functional group and the adjacent alpha-carbons, allows for a multitude of chemical transformations.

Substituted cyclohexanones, which feature additional functional groups and alkyl chains on the cyclohexanone ring, are of particular interest. These modifications can dramatically alter the molecule's physical and chemical properties, leading to a diverse array of applications. They are found in the core structures of many natural products and pharmaceutically active compounds. beilstein-journals.org The ability to selectively introduce substituents at various positions on the ring is a testament to the sophistication of modern synthetic organic chemistry. These derivatives are crucial in the synthesis of complex terpenes, steroids, and alkaloids, where the stereochemical control of the cyclohexanone ring is often a key challenge.

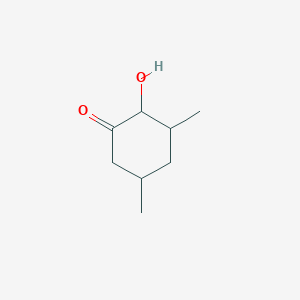

Structural Features of 2-Hydroxy-3,5-dimethylcyclohexan-1-one

The chemical structure of this compound is defined by a six-membered carbon ring, characteristic of a cyclohexane (B81311) skeleton. This ring is not planar and typically adopts a chair conformation to minimize steric strain. The defining functional groups of this molecule are a ketone group (C=O) at position 1, a hydroxyl group (-OH) at position 2, and two methyl groups (-CH3) at positions 3 and 5.

| Feature | Description |

| Skeletal Framework | Cyclohexane ring |

| Functional Groups | Ketone (at C1), Hydroxyl (at C2), Methyl (at C3), Methyl (at C5) |

| Molecular Formula | C8H14O2 |

The structure of this compound contains three chiral centers, which are carbon atoms bonded to four different groups. These are located at positions 2, 3, and 5 of the cyclohexane ring. The presence of multiple chiral centers gives rise to the possibility of a number of stereoisomers. youtube.com

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=3, there is a theoretical maximum of 2^3 = 8 stereoisomers. These stereoisomers would exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The relative stereochemistry of the hydroxyl and methyl groups (i.e., whether they are on the same side or opposite sides of the ring, referred to as cis or trans) will define the different diastereomers. The actual number of stable stereoisomers may be influenced by the conformational preferences of the cyclohexane ring, which seeks to minimize steric interactions between the substituents.

Historical Context of Related Cyclohexanone Research

The study of cyclohexanone and its derivatives has a rich history that parallels the development of organic chemistry itself.

The synthesis of cyclohexanone was first reported in the late 19th century. wikipedia.org Since then, a vast number of synthetic methods for the preparation of substituted cyclohexanones have been developed. Early methods often relied on the cyclization of dicarboxylic acids or their derivatives.

The 20th century saw the advent of powerful new reactions that revolutionized the synthesis of substituted cyclohexanones. The Robinson annulation, a classic method for the formation of a six-membered ring, has been widely used to construct complex cyclohexanone-containing molecules. The Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, also provides an efficient route to substituted cyclohexenes that can be readily converted to cyclohexanones.

More recently, the focus has shifted towards the development of stereoselective and enantioselective methods for the synthesis of substituted cyclohexanones. Organocatalysis and transition-metal catalysis have emerged as powerful tools for controlling the stereochemistry of these reactions. chemistryresearches.ir For example, cascade reactions, such as the Michael addition followed by an intramolecular aldol (B89426) condensation, can be used to construct highly functionalized and stereochemically complex cyclohexanones in a single step. beilstein-journals.org

The determination of the three-dimensional structure of substituted cyclohexanones has been a key area of research. Early studies relied on classical methods such as optical rotation and chemical correlation.

The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in the stereochemical analysis of cyclohexanones. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the connectivity and stereochemical environment of the atoms in the molecule. Techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine the relative proximity of different protons in space, providing crucial information about the stereochemistry of the substituents on the cyclohexane ring.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline cyclohexanone derivatives. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous assignment of the absolute and relative stereochemistry of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-hydroxy-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H14O2/c1-5-3-6(2)8(10)7(9)4-5/h5-6,8,10H,3-4H2,1-2H3 |

InChI Key |

RNPPJOCJDVTASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3,5 Dimethylcyclohexan 1 One

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-hydroxy-3,5-dimethylcyclohexan-1-one reveals several logical disconnections. The primary bond to consider for disconnection is the C-O bond of the hydroxyl group, leading to a precursor such as 3,5-dimethylcyclohexanone (B1585822). This suggests a synthetic route involving the α-hydroxylation of a ketone. Another key disconnection is the C-C bond adjacent to the carbonyl group, which could conceptually lead to simpler acyclic precursors through an intramolecular aldol-type condensation. Furthermore, the carbon-carbon double bond in a cyclohexenone precursor, such as 3,5-dimethyl-2-cyclohexen-1-one (B73173), can be considered for a disconnection, implying a synthesis involving the reduction of this unsaturated system.

Synthesis from Precursor Cyclohexanone (B45756) Derivatives

A major approach to the synthesis of this compound involves the initial preparation of a suitable cyclohexanone derivative, followed by the introduction of the required functional groups.

Approaches Utilizing Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Analogues

While dimedone itself is a 5,5-dimethyl substituted compound, analogous synthetic strategies can be envisioned starting from precursors that lead to the 3,5-dimethyl substitution pattern. A more direct route, however, begins with the synthesis of 3,5-dimethylcyclohexanone. This can be achieved through various methods, including the Robinson annulation or the reduction of 3,5-dimethylphenol (B42653) followed by oxidation.

Once 3,5-dimethylcyclohexanone is obtained, the hydroxyl group can be introduced at the α-position (C2). A common method for the α-hydroxylation of ketones is through the oxidation of their corresponding enolates. researchgate.net A well-established reagent for this transformation is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), commonly known as MoOPH. The reaction proceeds by forming the enolate of 3,5-dimethylcyclohexanone using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with MoOPH. This method is known to be effective for the α-hydroxylation of a variety of ketones. ias.ac.in

Another approach for α-hydroxylation involves the use of Davis oxaziridines, which are electrophilic N-sulfonyloxaziridines. These reagents can directly oxidize ketone enolates to the corresponding α-hydroxy ketones with high yields. The stereoselectivity of this reaction can often be controlled by the choice of the chiral oxaziridine (B8769555).

The following table summarizes reagents commonly used for the α-hydroxylation of ketones:

| Reagent | Description |

| MoOPH | A molybdenum-peroxide complex effective for the oxidation of ketone enolates. |

| Davis Oxaziridines | N-sulfonyloxaziridines that act as electrophilic oxygen transfer agents to enolates. |

| Oxygen gas with a base | Can be used for the direct oxygenation of some enolates, though it can lead to over-oxidation. |

| m-CPBA on silyl (B83357) enol ethers | Peroxy acids can oxidize silyl enol ethers to provide α-hydroxy ketones after workup. |

The synthesis of the 3,5-dimethylcyclohexanone precursor itself can be achieved through methylation strategies on a cyclohexanone ring. This typically involves the reaction of a cyclohexanone enolate with a methylating agent, such as methyl iodide. The regioselectivity of methylation (i.e., at C2/C6 vs. C3/C5) can be a challenge and often depends on the reaction conditions and the specific enolate formed (kinetic vs. thermodynamic). For the synthesis of 3,5-dimethylcyclohexanone, a starting material like 3-methylcyclohexanone (B152366) could be subjected to methylation. The formation of the desired isomer would depend on controlling the regioselectivity of the second methylation.

Reduction and Oxidation Pathways from Cyclohexenones or Cyclohexanols

An alternative strategy involves starting with a cyclohexenone or a cyclohexanol (B46403) precursor and performing reduction or oxidation reactions to arrive at the target molecule.

A key unsaturated precursor for the synthesis of this compound is 3,5-dimethyl-2-cyclohexen-1-one. This compound can be synthesized through various methods, including the Robinson annulation. The target molecule can then be obtained via the reduction of this enone.

Catalytic hydrogenation is a powerful method for the reduction of carbon-carbon double bonds. libretexts.org The hydrogenation of 3,5-dimethyl-2-cyclohexen-1-one in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and a hydrogen source would reduce the double bond to yield 3,5-dimethylcyclohexanone. libretexts.orgmdpi.com Subsequent α-hydroxylation as described previously would then lead to the final product.

The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen to the less hindered face of the double bond. libretexts.org In the case of 3,5-dimethyl-2-cyclohexen-1-one, this would lead to a specific stereoisomer of 3,5-dimethylcyclohexanone, which could then influence the stereochemical outcome of the subsequent hydroxylation step.

It is also possible to achieve the reduction of the carbonyl group in addition to the double bond, leading to 3,5-dimethylcyclohexanol. Re-oxidation of this diol would be necessary to obtain the ketone functionality.

A more direct route from the enone would involve a selective 1,2-reduction of the carbonyl group to an allylic alcohol, followed by hydrogenation of the double bond. However, controlling the chemoselectivity of these reductions can be challenging. A notable method for the selective 1,2-reduction of α,β-unsaturated ketones is the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. organic-chemistry.orgwikipedia.org This method is known to favor the formation of the allylic alcohol over the conjugate addition product. acgpubs.org Subsequent hydrogenation of the double bond would then yield the saturated diol, which would require selective oxidation of the secondary alcohol at C1 to the ketone to furnish the target molecule.

The following table outlines some common reducing agents and their typical selectivity in the reduction of α,β-unsaturated ketones:

| Reagent | Typical Selectivity |

| H2/Pd-C | Primarily reduces the C=C double bond. |

| NaBH4 | Can give a mixture of 1,2- and 1,4-reduction products. |

| NaBH4, CeCl3 (Luche Reduction) | Highly selective for 1,2-reduction of the C=O group. organic-chemistry.orgwikipedia.org |

| LiAlH4 | Typically a strong, non-selective reducing agent for both C=C and C=O. |

Chemo- and Regioselective Oxidation Reactions

The direct oxidation of a ketone at the α-position is one of the most straightforward conceptual routes to an α-hydroxy ketone. For an unsymmetrical substrate like 3,5-dimethylcyclohexanone, the primary challenges are controlling regioselectivity (oxidation at C2 vs. C6) and preventing over-oxidation.

Several modern oxidative systems have been developed for the α-hydroxylation of ketones. Common strategies involve the use of potent oxidants in conjunction with catalysts. Hypervalent iodine reagents, such as iodosylbenzene or Dess-Martin periodinane, can effect this transformation. organic-chemistry.org Metal-catalyzed systems, employing oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), offer greener alternatives. organic-chemistry.org For instance, palladium-catalyzed dioxygenation reactions of alkenes can produce α-hydroxy ketones with high atom economy. organic-chemistry.org

The regioselectivity of the oxidation of 3,5-dimethylcyclohexanone is dictated by the relative stability of the intermediate enol or enolate. Typically, the thermodynamically more stable enolate, formed by deprotonation at the more substituted C2 position, is favored, which would lead to the desired 2-hydroxy product. However, reaction conditions can be tuned to favor either the kinetic or thermodynamic enolate to control the site of hydroxylation.

Table 1: Selected Reagents for α-Hydroxylation of Ketones

| Oxidant System | Reagent Class | Typical Conditions | Reference |

|---|---|---|---|

| m-CPBA / p-TsOH | Peroxy acid / Acid | Catalytic iodobenzene | researchgate.net |

| Oxone / TFAA | Persulfate / Anhydride (B1165640) | Catalytic iodobenzene | organic-chemistry.org |

| H₂O₂ / Catalyst | Peroxide | 12-Tungstophosphoric acid | organic-chemistry.org |

| O₂ / Catalyst | Molecular Oxygen | Palladium or Copper catalyst | organic-chemistry.orgresearchgate.net |

Reactions Involving Enolates and Enols

The use of enolates and their synthetic equivalents (e.g., silyl enol ethers) is a cornerstone of α-functionalization of ketones. This approach separates the formation of the nucleophile from the oxidation step, offering greater control. The enolate of 3,5-dimethylcyclohexanone can be pre-formed using a suitable base and then quenched with an electrophilic oxygen source.

Common electrophilic "O⁺" synthons include molecular oxygen, peroxides, and N-sulfonyloxaziridines, with the latter being particularly effective for achieving high yields in the hydroxylation of pre-formed enolates. For example, Davis oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is a widely used reagent for this purpose.

Alternatively, the entire cyclohexanone framework can be constructed using reactions that pivot on enolate intermediates. For instance, a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation, can assemble the six-membered ring with the required functionalities already in place, a strategy used in the synthesis of related cyclic ketones like dimedone. studycorgi.com Such cascade reactions can build molecular complexity efficiently. nih.govnih.gov

Stereoselective Synthesis of this compound

The target molecule possesses three stereocenters (at C2, C3, and C5), meaning it can exist as multiple stereoisomers. Stereoselective synthesis is therefore crucial for accessing single, optically pure isomers, which is often a requirement for biological applications.

Chiral Catalyst Applications in Asymmetric Transformations

Asymmetric catalysis aims to produce an excess of one enantiomer over the other from a prochiral substrate. This can be achieved through several catalytic strategies.

One approach is the asymmetric α-hydroxylation of 3,5-dimethylcyclohexanone. This can be accomplished using a chiral catalyst to create a chiral environment around the substrate. Organocatalysis, using small chiral molecules like L-proline and its derivatives, has been shown to catalyze the direct asymmetric α-oxygenation of ketones. researchgate.net Chiral ketone catalysts, particularly those derived from sugars, are also highly effective in asymmetric photoreactions and epoxidations, showcasing their versatility. rsc.orgrsc.org

Another powerful strategy is the asymmetric reduction of a precursor, 3,5-dimethylcyclohexane-1,2-dione. Chiral metal complexes, such as those based on Ruthenium (Ru) or Iridium (Ir) with chiral diphosphine and diamine ligands, are highly efficient catalysts for the asymmetric hydrogenation of ketones, affording chiral alcohols with excellent enantioselectivity. nih.gov

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis of α-Hydroxy Ketones

| Catalyst Type | Example Catalyst | Reaction Type |

|---|---|---|

| Organocatalyst | L-Proline | Asymmetric α-hydroxylation |

| Transition Metal Complex | BINAP-Ru(II) Diamine | Asymmetric hydrogenation of 1,2-diones |

| Chiral Ketone | Shi's fructose-derived ketone | Asymmetric oxidation |

Asymmetric Induction Strategies and Diastereoselective Control

When a molecule already contains one or more stereocenters, they can influence the stereochemical outcome of a new stereocenter being formed—a phenomenon known as asymmetric induction. In the synthesis of this compound, the pre-existing stereocenters at C3 and C5 can direct the approach of reagents to the carbonyl or enolate plane.

For example, in the reduction of 3,5-dimethylcyclohexane-1,2-dione, the hydride will preferentially attack from the less sterically hindered face, as dictated by the pseudo-axial or pseudo-equatorial orientation of the methyl groups. This substrate-controlled process leads to the formation of one diastereomer in excess. Similarly, the oxidation of the enolate of a single diastereomer of 3,5-dimethylcyclohexanone will proceed with the electrophile attacking the face opposite to the bulkiest substituent, leading to a high degree of diastereoselectivity. Cascade reactions that form the ring via sequential Michael-aldol reactions are often highly diastereoselective, setting the relative stereochemistry of multiple centers in a single operation. beilstein-journals.org

Biocatalytic Approaches Utilizing Enzymes or Microorganisms

Biocatalysis offers an exceptionally powerful and green alternative for stereoselective synthesis. Enzymes operate under mild conditions and often display exquisite levels of chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, several classes of enzymes are relevant:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are nature's specialists in C-H activation and can catalyze the direct hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. gsartor.org A suitable CYP could hydroxylate 3,5-dimethylcyclohexanone directly at the C2 position to yield a single enantiomer. nih.govresearchgate.net

Ketoreductases (KREDs): These enzymes catalyze the reduction of ketones to alcohols. A KRED could be used for the enantioselective reduction of the precursor 3,5-dimethylcyclohexane-1,2-dione, selectively reducing one carbonyl group to furnish the chiral α-hydroxy ketone.

Peroxygenases: Fungal peroxygenases are capable of hydroxylating a wide range of alkanes and cycloalkanes using hydrogen peroxide, demonstrating high efficiency and regioselectivity. nih.gov

Oxidase-Lyase Cascades: Multi-enzyme, one-pot cascade reactions can convert simple starting materials like bio-derived alcohols into chiral α-hydroxy ketones, avoiding the isolation of reactive aldehyde intermediates. rsc.org

Table 3: Biocatalytic Routes to Chiral this compound

| Enzyme Class | Substrate | Transformation | Key Advantage |

|---|---|---|---|

| Cytochrome P450 | 3,5-Dimethylcyclohexanone | C-H Hydroxylation | High regio- and stereoselectivity |

| Ketoreductase (KRED) | 3,5-Dimethylcyclohexane-1,2-dione | Asymmetric Ketone Reduction | Excellent enantiocontrol |

| Fungal Peroxygenase | 3,5-Dimethylcyclohexanone | Hydroxylation | Uses H₂O₂ as oxidant |

Modern Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis emphasizes not only efficiency and selectivity but also sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Several green strategies are applicable to the synthesis of this compound:

Catalysis: The use of catalysts, whether they are metal-based, organocatalysts, or enzymes, is inherently green as it reduces the amount of stoichiometric reagents required.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. Cascade reactions, which form multiple bonds in a single operation, are highly atom-economical. nih.gov

Benign Reagents and Solvents: Replacing hazardous reagents and solvents with safer alternatives is a key goal. This includes using H₂O₂ or O₂ as clean oxidants and exploring aqueous media or solvent-free reaction conditions. researchgate.net

Renewable Feedstocks: Synthesizing the target molecule from bio-based starting materials offers a sustainable alternative to petrochemical sources. One-pot enzymatic cascades can convert bio-derived alcohols into valuable chiral products. rsc.org

Novel Energy Inputs: The use of alternative energy sources like ultrasound or light (photochemistry) can often accelerate reactions and reduce the need for high temperatures. rsc.orgresearchgate.net

CO₂ Utilization: Carbon dioxide, a greenhouse gas, can be employed as a promoter and temporary protecting group in the synthesis of α-hydroxy ketones from propargylic alcohols, representing an innovative green methodology. rsc.org

By integrating these modern techniques and green principles, the synthesis of this compound can be achieved in a manner that is both chemically efficient and environmentally responsible.

Multicomponent Reactions (MCRs) for Cyclohexanone Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com For the synthesis of highly substituted cyclohexanone frameworks, pseudo-three-component reactions have been investigated. These reactions can involve various aldehydes and activated methylene (B1212753) compounds. nih.gov The core advantage of MCRs lies in their atom economy and reduction in the number of synthetic steps and purification stages, which aligns with the principles of green chemistry. mdpi.com

In the context of synthesizing substituted cyclohexanones, a typical MCR might involve the reaction of an aldehyde, a β-ketoester or a similar active methylene compound, and a Michael acceptor. The sequence of reactions, often a cascade of Michael additions and aldol condensations, leads to the formation of the functionalized cyclohexane (B81311) ring. While a specific MCR for this compound is not extensively detailed in the literature, the general approach for analogous structures provides a foundational methodology. For instance, the reaction of various aldehydes with acetoacetanilide (B1666496) has been shown to produce highly substituted cyclohexanones. nih.gov

Table 1: Representative Multicomponent Reactions for Substituted Cyclohexanones

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type |

|---|---|---|---|---|

| Aromatic/Aliphatic Aldehyde | Acetoacetanilide | - | DBU | Highly Substituted Cyclohexanone |

| Curcumin | Arylaldehyde | 2-Aminobenzothiazole | - | Functionalized Pyrimidobenzothiazole |

This table presents examples of MCRs leading to cyclohexanone or related heterocyclic scaffolds, illustrating the diversity of reactants and catalysts that can be employed.

Catalyst Systems and Reaction Optimization

The choice of catalyst is paramount in directing the outcome of the synthesis of substituted cyclohexanones, influencing reaction rates, yields, and stereoselectivity. Both organocatalysts and metal-based catalysts have been successfully employed.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been identified as an efficient and inexpensive organocatalyst for the synthesis of highly substituted cyclohexanones. nih.gov Its basic nature facilitates the deprotonation of active methylene compounds, initiating the reaction cascade. The optimization of reaction conditions, such as temperature, is crucial. For instance, carrying out the reaction at 50 °C has been found to be effective. nih.gov

Triethylamine has also been used as a catalyst in the condensation of substituted benzaldehydes with dimedone to afford 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ones). rsc.orglibretexts.org Further catalytic cyclization of these products can be achieved using a sulfo cation exchanger like FIBAN K-1. rsc.orglibretexts.org

Reaction optimization is a critical step to maximize the yield and purity of the desired product. This involves screening different catalysts, solvents (or lack thereof), temperatures, and reaction times. For example, the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been achieved using silica-supported diphenic acid as a recyclable heterogeneous catalyst. nih.gov

Table 2: Catalyst Systems and Optimized Conditions for Cyclohexanone Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Key Finding |

|---|---|---|---|---|

| DBU | Aromatic aldehydes, Acetoacetanilide | Solvent-free | 50 | High yield, short reaction time nih.gov |

| Triethylamine | Substituted benzaldehydes, Dimedone | Methanol | Not specified | Efficient condensation rsc.orglibretexts.org |

| FIBAN K-1 | 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ones) | Benzene | Boiling | Catalytic cyclization rsc.orglibretexts.org |

Solvent-Free and Aqueous Media Syntheses

In recent years, there has been a significant push towards developing synthetic methodologies that are more environmentally friendly. This includes the use of solvent-free conditions or aqueous media, which reduce the reliance on volatile and often toxic organic solvents.

Solvent-free reactions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of highly substituted cyclohexanones in the presence of DBU has been successfully carried out under solvent-free conditions at 50 °C. nih.gov Similarly, the Michael addition of cyclohexanone to chalcone (B49325) has been achieved in the presence of sodium hydroxide (B78521) under solvent-free conditions, affording high yields with a simple protocol. acs.org

Aqueous media, often in the presence of a phase-transfer catalyst, can also be an effective environment for the synthesis of cyclohexanone derivatives. For example, cascade double and triple Michael reactions of curcumins with arylidenemalonates have been reported in a biphasic medium of toluene (B28343) and water, using aqueous KOH as a base and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst at room temperature. sielc.com This method leads to highly functionalized cyclohexanones with excellent diastereoselectivity. sielc.com

Purification and Isolation Techniques for Complex Cyclohexanone Derivatives

The purification and isolation of complex cyclohexanone derivatives like this compound are critical steps to obtain a pure product, especially when stereoisomers are formed. The presence of multiple functional groups and stereocenters often necessitates the use of advanced separation techniques.

Chromatographic Methods: Flash chromatography over silica (B1680970) gel is a standard and widely used technique for the purification of organic compounds. rsc.org The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC methods using acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, are suitable for the analysis and preparative separation of cyclohexanone derivatives. sielc.com Gas chromatography (GC) is also a valuable tool for assessing the purity of volatile cyclohexanone derivatives and can be used for separation on a smaller scale. acs.org

Crystallization: If the synthesized cyclohexanone derivative is a solid, recrystallization can be a highly effective method for purification. This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures. The process can lead to the formation of high-purity crystals.

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction to separate the product from the reaction mixture. For instance, after quenching a reaction, the product is often extracted into an organic solvent. Washing the organic layer with aqueous solutions of acid, base, or brine helps to remove catalysts, salts, and other water-soluble impurities. For certain ketones, a bisulfite extraction protocol can be used to separate them from a mixture by forming a charged bisulfite adduct that is water-soluble. nih.gov

Separation of Stereoisomers: The synthesis of this compound can potentially lead to the formation of multiple diastereomers and enantiomers due to the presence of stereocenters. The separation of these stereoisomers is often a significant challenge. Chiral chromatography, using a chiral stationary phase, is a powerful technique for resolving enantiomers. For diastereomers, standard chromatographic techniques like flash chromatography or HPLC are often effective due to their different physical properties. The conformational features of substituted cyclohexanes, where substituents preferentially occupy equatorial positions, can influence their chromatographic behavior and aid in separation. msu.edu

Table 3: Common Purification and Isolation Techniques for Cyclohexanone Derivatives

| Technique | Principle | Application |

|---|---|---|

| Flash Chromatography | Adsorption chromatography with silica gel | General purification of reaction mixtures rsc.org |

| HPLC | High-resolution separation based on polarity | Analysis and preparative separation of isomers sielc.com |

| Gas Chromatography | Separation based on volatility and interaction with stationary phase | Purity analysis and separation of volatile derivatives acs.org |

| Crystallization | Differential solubility | Purification of solid products |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Initial work-up and removal of impurities |

Chemical Reactivity and Transformations of 2 Hydroxy 3,5 Dimethylcyclohexan 1 One

Reactivity of the Carbonyl Group

The carbonyl group in 2-hydroxy-3,5-dimethylcyclohexan-1-one is a primary site for chemical reactions due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles. A key example of this reactivity is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to the ketone leads to the formation of a tertiary alcohol. ncert.nic.in The reaction proceeds through a nucleophilic attack of the organomagnesium compound on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the final diol product. ncert.nic.in The stereochemistry of the incoming nucleophile is influenced by the existing stereocenters in the cyclohexanone (B45756) ring.

The carbonyl group readily participates in condensation reactions, which are crucial for forming carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can act as an enolate or enol precursor. However, it can also act as the electrophilic partner in a crossed aldol condensation. When reacted with another enolizable ketone or aldehyde, the enolate of the other carbonyl compound can attack the carbonyl carbon of this compound. This reaction forms a β-hydroxy ketone adduct. sigmaaldrich.comyoutube.com Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated ketone. sigmaaldrich.comyoutube.com Intramolecular aldol condensation is also a possibility, depending on the reaction conditions and the potential for forming a stable ring system. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like an amine. The reaction typically proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. For instance, the reaction of a related compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), with various aromatic aldehydes in a domino Knoevenagel/Michael reaction highlights the reactivity of cyclic ketones in such transformations. ias.ac.in

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactants | Catalyst | Product Type |

| Aldol Condensation | This compound + Aldehyde/Ketone | Base (e.g., NaOH) or Acid | β-Hydroxy ketone (Aldol adduct) |

| Knoevenagel Condensation | This compound + Active Methylene Compound | Basic Catalyst (e.g., Piperidine) | α,β-Unsaturated compound |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C2 position is another key site for reactivity, enabling transformations such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. ncert.nic.inmedcraveonline.com This reaction is typically catalyzed by an acid. The esterification of secondary metabolites is a common strategy to modify their biological activity and physicochemical properties. medcraveonline.com For example, reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would yield 2-acetoxy-3,5-dimethylcyclohexan-1-one.

Etherification: The formation of an ether can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Table 2: Examples of Hydroxyl Group Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Esterification | This compound + Carboxylic Acid/Derivative | Acid (e.g., H₂SO₄) | Ester |

| Etherification (Williamson) | 1. This compound + Strong Base (e.g., NaH) 2. Alkyl Halide | - | Ether |

The secondary alcohol group in this compound can be oxidized to a ketone using a variety of oxidizing agents. ambeed.com This transformation would result in the formation of 3,5-dimethylcyclohexane-1,2-dione. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions. Milder oxidizing agents are generally preferred for this type of transformation. The oxidation of a similar compound, 2-methylcyclohexanol, to 2-methylcyclohexanone (B44802) is a well-established procedure. ambeed.com Stronger oxidizing agents could potentially cleave the C-C bond adjacent to the carbonyl group. doubtnut.comdoubtnut.com

Table 3: Examples of Oxidation Reactions

| Oxidizing Agent | Product |

| Chromic acid (H₂CrO₄) | 3,5-Dimethylcyclohexane-1,2-dione |

| Pyridinium chlorochromate (PCC) | 3,5-Dimethylcyclohexane-1,2-dione |

| Sodium hypochlorite (B82951) (NaOCl) | 3,5-Dimethylcyclohexane-1,2-dione |

α-Carbon Reactivity and Enolization

The α-carbons (the carbon atoms adjacent to the carbonyl group) in this compound are acidic and can be deprotonated to form an enolate ion. This enolate is a key reactive intermediate. The formation of the enolate is a result of the resonance stabilization provided by the adjacent carbonyl group.

The molecule can exist in equilibrium with its enol tautomer, 3-hydroxy-2,6-dimethylcyclohex-2-en-1-one. This keto-enol tautomerism is fundamental to the reactivity at the α-carbon. nih.gov The enol form can act as a nucleophile in various reactions. For instance, in iridium-catalyzed allylic substitutions, a related silyl (B83357) enol ether, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, undergoes keto-enol isomerization to facilitate the reaction, demonstrating the accessibility and importance of the enol form in synthetic transformations. nih.gov This enolization allows for reactions such as alkylation and halogenation at the α-position.

Alkylation and Acylation at α-Positions

The alkylation and acylation of this compound are fundamentally governed by the formation of enolates. jove.com The molecule possesses two distinct α-positions: the C6 carbon, which bears two acidic protons, and the C2 carbon, which is substituted with a hydroxyl group. The presence of the acidic hydroxyl proton adds another layer of complexity, leading to potential competition between O-alkylation/acylation and C-alkylation/acylation.

The choice of base is critical in directing the site of reaction. jove.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is expected to selectively deprotonate the less-hindered C6 position, generating a kinetic enolate. chemistrysteps.com This enolate can then act as a nucleophile, attacking an alkyl halide (a primary halide is preferred to avoid competing elimination reactions) or an acyl halide in an SN2 reaction to yield a C6-substituted product. jove.comchemistrysteps.com

Conversely, using a base such as sodium hydride (NaH) would likely deprotonate the more acidic hydroxyl group first, forming an alkoxide. This species could then be alkylated or acylated at the oxygen atom (O-alkylation/acylation).

| Reaction Type | Reagents | Predicted Major Product | Mechanism Pathway |

|---|---|---|---|

| C-Alkylation | 1. LDA, THF, -78 °C 2. R-X (e.g., CH₃I) | 2-Hydroxy-3,5,6-trimethylcyclohexan-1-one | Formation of kinetic enolate at C6 |

| O-Alkylation | 1. NaH, THF 2. R-X (e.g., CH₃I) | 2-Methoxy-3,5-dimethylcyclohexan-1-one | Formation of alkoxide at C2-OH |

| C-Acylation | 1. LDA, THF, -78 °C 2. RCOCl (e.g., CH₃COCl) | 6-Acetyl-2-hydroxy-3,5-dimethylcyclohexan-1-one | Nucleophilic attack by C6 enolate |

Halogenation Reactions

The α-halogenation of ketones can be performed under both acidic and basic conditions, yielding different outcomes. wikipedia.org For this compound, the reaction is expected to occur at the C6 position, as the C2 position is already substituted.

Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate. youtube.comlibretexts.org The formation of this enol is the rate-determining step. libretexts.org This method typically results in the selective monohalogenation at the α-carbon. pressbooks.pub The introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus preventing over-halogenation. pressbooks.pub

In contrast, base-promoted halogenation involves the formation of an enolate. pressbooks.pub The introduction of the first halogen atom increases the acidity of the remaining α-protons at C6 through an inductive effect. wikipedia.orgpressbooks.pub This accelerates the rate of subsequent deprotonations and halogenations, often leading to dihalogenation at the C6 position if excess halogen and base are used. pressbooks.pubmnstate.edu

Tautomerism (Keto-Enol Equilibrium) and its Influence on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. The presence of two different α-carbons (C2 and C6) allows for the formation of multiple enol or enediol structures. This equilibrium is fundamental to the reactivity at the α-position, as reactions like halogenation and alkylation proceed through the enol or enolate form. libretexts.org

The relative stability of the possible enol forms is influenced by factors such as the degree of substitution of the double bond and the potential for intramolecular hydrogen bonding.

| Tautomer Name | Structure | Key Features | Influence on Reactivity |

|---|---|---|---|

| Keto Form (Original) | This compound | Generally the most stable form. | Electrophilic at carbonyl carbon. |

| Enol Form (Δ¹,⁶) | 3,5-Dimethylcyclohex-1-en-1,2-diol | Enediol structure; trisubstituted C=C; potential for intramolecular H-bonding. | Nucleophilic at C6; precursor to reactions at the C6 position. |

| Enol Form (Δ²,³) | 3,5-Dimethylcyclohex-2-en-1,2-diol | Enediol structure; trisubstituted C=C. | Nucleophilic at C3 (less common pathway). |

Ring Transformations and Rearrangement Reactions

The specific arrangement of functional groups in this compound makes it susceptible to several types of rearrangement reactions, often resulting in changes to the carbocyclic ring structure.

Ring Expansion or Contraction Pathways

Pinacol-Type Rearrangement (Ring Contraction): Under acidic conditions, α-hydroxy ketones can undergo a rearrangement analogous to the pinacol (B44631) rearrangement of 1,2-diols. masterorganicchemistry.comlibretexts.org For this compound, this pathway would lead to ring contraction. The mechanism involves:

Protonation of the C2-hydroxyl group by a strong acid. youtube.com

Loss of water as a leaving group to form a relatively stable tertiary carbocation at C2. youtube.com

A 1,2-alkyl shift, where the C1-C6 bond migrates to the adjacent carbocation at C2. masterorganicchemistry.com This step is the key rearrangement that contracts the six-membered ring into a five-membered ring.

Deprotonation of the resulting protonated aldehyde yields the final product, a substituted cyclopentanecarbaldehyde. This type of rearrangement can be driven by the formation of a more stable carbocation intermediate. libretexts.org

Favorskii-Type Rearrangement (Ring Contraction): A Favorskii rearrangement could occur as a subsequent reaction after halogenation. wikipedia.org If the compound is first halogenated at the C6 position to form 2-halo-2-hydroxy-3,5-dimethylcyclohexan-1-one, treatment with a strong base (e.g., sodium ethoxide) could initiate a ring contraction. adichemistry.com The mechanism involves the formation of a bicyclo[4.1.0]heptanone (cyclopropanone) intermediate, which is then opened by the nucleophilic base to yield a cyclopentanecarboxylic acid derivative. scienceinfo.comchemistnotes.com This pathway provides an alternative route to a five-membered ring system.

Fragmentation Reactions

α-Hydroxy ketones are susceptible to oxidative cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups. This fragmentation reaction can be achieved using strong oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction would break the C1-C2 bond of the cyclohexanone ring, leading to the formation of an open-chain dicarbonyl compound, specifically an aldehydo-acid, which could be further oxidized to a diacid. This transformation is a useful synthetic tool for converting cyclic structures into acyclic ones with defined stereochemistry.

Mechanism Studies of Key Reactions Involving this compound

The reactions of this compound are classic examples of carbonyl chemistry mechanisms.

Mechanism of Base-Promoted α-Alkylation: This reaction proceeds via a two-step sequence. First, a strong base like LDA abstracts an acidic α-proton from C6 to form a nucleophilic enolate ion. jove.com This enolate is stabilized by resonance. In the second step, the enolate attacks an electrophilic alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the C6 position. jove.com

Mechanism of Acid-Catalyzed α-Halogenation: This reaction begins with the protonation of the carbonyl oxygen, which activates the ketone. libretexts.org A weak base (like water or the conjugate base of the acid catalyst) then removes a proton from the C6 α-carbon to form a neutral enol intermediate. youtube.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a halogen molecule (e.g., Br₂). This forms a new C-Br bond at C6 and a protonated carbonyl, which is then deprotonated to regenerate the acid catalyst and yield the α-halo ketone product. libretexts.org

Mechanism of Pinacol-Type Ring Contraction: As detailed in section 3.4.1, this acid-catalyzed rearrangement is driven by the formation of a carbocation. masterorganicchemistry.comyoutube.com The key step is the migration of a C-C bond to an adjacent electron-deficient carbon, which simultaneously relieves strain and results in the contraction of the ring system. youtube.com The driving force is the formation of a highly stable, resonance-delocalized carbocation, which is the conjugate acid of the final ketone or aldehyde product. libretexts.org

Reaction Kinetics and Thermodynamics

A thorough investigation into established scientific databases and peer-reviewed journals did not yield any specific experimental or computational data on the reaction kinetics of this compound. Consequently, information regarding rate constants, activation energies, and the influence of various reaction conditions on the transformative processes of this compound is not available.

Similarly, thermodynamic data, such as enthalpy, entropy, and Gibbs free energy of formation or reaction for this compound, are not documented in the public domain. This absence of fundamental thermodynamic parameters prevents a quantitative assessment of the spontaneity and equilibrium position of its potential chemical reactions.

Transition State Analysis

The exploration for computational studies detailing the transition state analysis of reactions involving this compound also proved fruitless. Such analyses are crucial for understanding reaction mechanisms at a molecular level, providing insights into the geometry and energy of the transition state structures that govern the kinetic stability of the compound. Without these computational models, a fundamental understanding of the pathways of its chemical transformations cannot be accurately described.

Stereochemical and Conformational Analysis of 2 Hydroxy 3,5 Dimethylcyclohexan 1 One

Configurational Isomerism and Chirality

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In 2-Hydroxy-3,5-dimethylcyclohexan-1-one, the presence of multiple stereocenters gives rise to a variety of stereoisomers.

A chiral center is a carbon atom that is attached to four different groups. In the this compound molecule, there are three such centers:

C2: This carbon is bonded to a hydroxyl group (-OH), a carbonyl group (part of the ring), a methyl group at C3, and the rest of the cyclohexanone (B45756) ring.

C3: This carbon is bonded to a methyl group (-CH3), the carbon at C2, the carbon at C4, and a hydrogen atom.

C5: This carbon is bonded to a methyl group (-CH3), the carbon at C4, the carbon at C6, and a hydrogen atom.

The presence of these three chiral centers means that the maximum number of possible stereoisomers is 2³, or 8. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.

Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The eight possible stereoisomers of this compound can be grouped into four pairs of enantiomers. Any stereoisomer from one pair is a diastereomer of the stereoisomers in the other three pairs.

The relative orientation of the substituents (hydroxyl and methyl groups) determines the specific stereoisomer. These orientations are designated as cis (on the same side of the ring) or trans (on opposite sides of the ring) relative to each other. For example, the relationship between the hydroxyl group at C2 and the methyl group at C3 can be cis or trans, and similarly for the relationship between the groups at C3 and C5.

| Stereoisomer Relationship | Description |

| Enantiomers | Pairs of molecules that are non-superimposable mirror images. |

| Diastereomers | Stereoisomers that are not mirror images of one another. |

Conformational Isomerism in the Cyclohexanone Ring

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The cyclohexanone ring is not planar and adopts several non-planar conformations to relieve ring strain.

The most stable conformation for a cyclohexane (B81311) ring is the chair conformation , which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

Other, less stable conformations include the boat conformation and the twist-boat conformation . The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is more stable than the boat conformation as it partially relieves these interactions, but it is generally less stable than the chair conformation.

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Minimizes angle and torsional strain. |

| Twist-Boat | Intermediate | Less stable than the chair, more stable than the boat. |

| Boat | Least Stable | Destabilized by torsional strain and flagpole interactions. |

The cyclohexanone ring is conformationally mobile, and one chair conformation can interconvert to another through a process called ring inversion or "ring flipping". During this process, all axial positions become equatorial, and all equatorial positions become axial. The energy barrier for ring inversion in cyclohexanone is relatively low. The transition state for this process is thought to be a half-chair conformation. The boat and twist-boat conformations are intermediates in the ring inversion process.

Substituent Effects on Conformation and Stability

The presence of substituents on the cyclohexanone ring significantly influences the relative stability of the different chair conformations. Generally, bulky substituents are more stable in the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

The conformational preference of a substituent is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -OH (Hydroxyl) | 0.87 |

| -CH₃ (Methyl) | 1.70 |

In this compound, the stability of a given chair conformation will depend on the balance of the steric demands of the hydroxyl and the two methyl groups. The most stable conformation will be the one that places the maximum number of bulky groups, particularly the methyl groups with their higher A-values, in the equatorial position.

For any given stereoisomer of this compound, one chair conformer will be more stable than the other due to the differing number and type of axial substituents. The equilibrium between the two chair conformers will lie towards the more stable conformer. The relative energies of the different diastereomers will also be determined by the steric strain arising from the arrangement of the substituents in their most stable chair conformations.

Influence of Methyl Groups on Ring Conformation and Steric Interactions

The presence of methyl groups at the C3 and C5 positions significantly impacts the conformational preference of the cyclohexanone ring. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky groups favor the equatorial position to minimize steric strain. libretexts.org This strain, known as 1,3-diaxial interaction, arises from the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

For a methyl group, each 1,3-diaxial interaction with a hydrogen atom introduces approximately 3.8 kJ/mol of steric strain. libretexts.org In the case of this compound, the conformational equilibrium will be heavily influenced by the arrangement of the two methyl groups to minimize these destabilizing interactions. The most stable chair conformations will be those where the methyl groups occupy equatorial positions. For instance, in cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org

The carbonyl group at C1 flattens the ring slightly, which can alter the severity of these steric clashes compared to a simple cyclohexane ring. However, the fundamental principle of avoiding 1,3-diaxial interactions remains the primary driver for the conformational preference of the methyl groups.

Table 1: Estimated Steric Strain in Methyl-Substituted Cyclohexanes

| Interaction Type | Destabilizing Energy (kJ/mol) | Reference |

|---|---|---|

| Axial Methyl - Axial Hydrogen (1,3-Diaxial) | ~7.6 (2 x 3.8) | libretexts.org |

| Gauche Butane (relevant for 1,2-disubstitution) | ~3.8 | libretexts.org |

Role of the Hydroxyl Group (Axial vs. Equatorial Preference)

The preference of a hydroxyl group at the C2 position is more complex than that of an alkyl group. While steric factors would suggest an equatorial preference to avoid 1,3-diaxial interactions, electronic effects can favor the axial position in α-hydroxy ketones. For the related compound 2-hydroxycyclohexanone, computational studies have shown that the axial chair conformation is of lower energy, with the equatorial chair lying 3.2 kJ/mol higher in energy. acs.org This preference for the axial position is attributed to a combination of factors, including the anomeric effect and the potential for intramolecular hydrogen bonding. acs.org

The anomeric effect involves a stabilizing interaction between the lone pair of electrons on the hydroxyl oxygen and the antibonding orbital (σ*) of the adjacent C-C bond. This stereoelectronic effect is maximized when the hydroxyl group is in the axial position. Therefore, in this compound, there is a competition between the steric preference for an equatorial hydroxyl group and the electronic preference for an axial one.

Intramolecular Hydrogen Bonding and its Stereochemical Implications

The proximity of the hydroxyl group at C2 and the carbonyl group at C1 allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize certain conformations. An intramolecular hydrogen bond between an axial hydroxyl group and the carbonyl oxygen can be a powerful factor in overcoming the steric strain associated with the axial position. The formation of this five-membered ring-like structure can lock the molecule into a specific conformation.

Infrared spectroscopy studies on aliphatic hydroxy ketones have confirmed the presence of intramolecular hydrogen bonds. acs.org In this compound, this hydrogen bonding is most effective when the hydroxyl group is axial, as this brings the hydrogen and oxygen atoms into closer proximity in a favorable geometry. This stabilization of the axial conformer further complicates the simple steric analysis and highlights the importance of considering all non-covalent interactions. The presence of this hydrogen bond can influence the relative stability of different diastereomers of the molecule.

Experimental Determination of Stereochemistry and Conformation

The precise stereochemistry and dominant conformation of this compound in a given sample are determined through various experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of protons on the cyclohexane ring can be determined, allowing for the assignment of axial or equatorial positions. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, providing further evidence for a particular conformation and the relative stereochemistry of the substituents. wordpress.com For substituted cyclohexanones, the chemical shifts of ring protons are also indicative of their axial or equatorial nature. nih.gov

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure. mdpi.comrsc.org This technique maps the electron density of the molecule, revealing the precise bond lengths, bond angles, and torsional angles. This allows for the definitive assignment of the relative and absolute stereochemistry, as well as the preferred conformation in the crystalline state.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding. The O-H stretching frequency in the IR spectrum is sensitive to its environment. A free hydroxyl group typically shows a sharp absorption band at higher wavenumbers (e.g., 3600 cm⁻¹), whereas a hydrogen-bonded hydroxyl group exhibits a broader band at a lower frequency. researchgate.net This shift provides direct evidence for the presence and strength of intramolecular hydrogen bonding.

Computational Approaches to Conformational Analysis

In conjunction with experimental methods, computational chemistry provides valuable insights into the conformational landscape of molecules like this compound. sapub.org Molecular mechanics and quantum mechanics calculations are used to determine the relative energies of different possible conformations and stereoisomers.

Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the various chair and boat conformations of the different diastereomers. researchgate.net These calculations can quantify the energetic contributions of steric interactions, torsional strain, and electronic effects like intramolecular hydrogen bonding and the anomeric effect. acs.orgnih.gov

By calculating the energies of all possible conformers, a potential energy surface can be generated, identifying the global minimum energy structure and the energy barriers between different conformations. These theoretical predictions can then be compared with experimental data from NMR or other spectroscopic techniques to provide a comprehensive understanding of the molecule's stereochemical and conformational behavior. researchgate.net For example, computational studies on 2-substituted cyclohexanones have been used to evaluate the generalized anomeric effect and total steric exchange energies to explain conformational preferences. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and relative stereochemistry of organic molecules like 2-Hydroxy-3,5-dimethylcyclohexan-1-one. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra would be essential.

¹H NMR Coupling Constants and Chemical Shift Anisotropy

A ¹H NMR spectrum would provide information on the electronic environment of each proton and its proximity to other protons.

Chemical Shifts (δ): The proton attached to the hydroxyl-bearing carbon (H-2) would likely appear as a doublet or doublet of doublets in the region of 3.5-4.5 ppm. Protons adjacent to the carbonyl group (H-6) would be deshielded and expected around 2.0-2.5 ppm. The methyl protons would appear as doublets in the upfield region (approx. 0.8-1.2 ppm).

Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This is crucial for determining the stereochemistry of the substituents. For example, a large coupling constant (³J ≈ 10-13 Hz) between H-2 and H-3 would indicate a trans-diaxial relationship, while a smaller coupling (³J ≈ 2-5 Hz) would suggest a cis (axial-equatorial or equatorial-equatorial) relationship. Analysis of these couplings throughout the cyclohexane (B81311) ring would allow for the assignment of the relative configurations at C-2, C-3, and C-5.

Chemical Shift Anisotropy: Anisotropic effects, particularly from the carbonyl group (C=O), would influence the chemical shifts of nearby protons. Protons situated in the shielding cone of the carbonyl group would experience an upfield shift, while those in the deshielding region would be shifted downfield. This effect is conformation-dependent and can provide additional clues for stereochemical assignment.

¹³C NMR Chemical Shifts and Multiplicities

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Chemical Shifts (δ): The carbonyl carbon (C-1) would be the most downfield signal, typically in the range of 200-215 ppm. The hydroxyl-bearing carbon (C-2) would resonate around 70-80 ppm. The other ring carbons and the methyl carbons would appear at higher fields.

Multiplicities: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) would be used to determine the number of protons attached to each carbon. This would distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, confirming assignments made from the ¹H NMR. For example, C-2, C-3, and C-5 would appear as CH signals in a DEPT experiment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and elucidating the molecule's stereochemistry. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). emerypharma.com It would be used to trace the connectivity of the proton spin systems within the cyclohexane ring, for example, confirming the coupling between H-2 and H-3, H-3 and H-4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the carbon skeleton. For example, correlations from the methyl protons at C-3 and C-5 to the ring carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.com This is the primary NMR method for determining relative stereochemistry. For instance, a NOESY cross-peak between the proton at C-2 and a proton on one of the methyl groups would indicate that they are on the same face of the ring (a cis relationship). A comprehensive NOESY analysis would map the spatial relationships among all protons, allowing for the definitive assignment of the chair conformation and the relative stereochemistry of the hydroxy and methyl substituents. acdlabs.comacs.org

Quantitative NMR for Purity and Isomer Ratios

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound or the ratio of isomers in a mixture without the need for identical reference standards for each component. emerypharma.com

Purity Assessment: The purity of a synthesized sample of this compound could be determined by adding a known amount of an internal standard with a certified purity to the NMR sample. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the standard, the absolute quantity and thus the purity of the analyte can be calculated.

Isomer Ratios: If a synthesis produces a mixture of diastereomers, qNMR can be used to determine their relative amounts. nih.gov This is achieved by identifying unique, well-resolved signals for each diastereomer in the ¹H NMR spectrum and comparing their integration values. acs.org For accurate quantification, it is crucial to ensure that the chosen signals are fully relaxed between pulses, which may require optimizing the relaxation delay (D1) parameter in the NMR experiment. Both ¹H and ¹³C NMR can be used for this purpose, with ¹³C NMR sometimes offering better signal separation for complex mixtures. acs.org

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy would be used to confirm the presence of the key functional groups in the molecule.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of sp³ C-H bonds in the cyclohexane ring and methyl groups.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of a saturated six-membered ring ketone (cyclohexanone). The exact position can be influenced by intramolecular hydrogen bonding between the C-2 hydroxyl group and the carbonyl oxygen, which would typically shift the C=O absorption to a lower wavenumber.

A hypothetical IR data table is presented below to illustrate these expected absorptions.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2955, 2870 | Medium-Strong | C-H Stretch (sp³) |

| ~1710 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1100 | Medium | C-O Stretch (Alcohol) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) would be used to determine the compound's molecular weight and provide evidence for its structure through analysis of its fragmentation patterns.

Molecular Ion: The molecular formula of this compound is C₈H₁₄O₂. Its molecular weight is 142.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 142. This peak might be weak due to the facile fragmentation of cyclic alcohols and ketones. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few parts per million, thus verifying the elemental composition.

Fragmentation Pathways: The fragmentation of the molecular ion would provide structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl group (-CH₃): A peak at m/z 127 (M-15).

Loss of an ethyl group (-C₂H₅): Cleavage next to a methyl group could lead to a peak at m/z 113 (M-29).

Loss of water (-H₂O): Dehydration of the alcohol would result in a peak at m/z 124 (M-18).

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could lead to fragments at m/z 99 or m/z 71.

McLafferty Rearrangement: While less common for cyclohexanones without a sufficiently long side chain, related rearrangements could occur.

A hypothetical table of major mass spectral fragments is shown below.

| m/z | Proposed Fragment | Identity |

| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - CH₃]⁺ | Loss of a methyl group |

| 124 | [M - H₂O]⁺˙ | Loss of water |

| 99 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage |

| 58 | [C₃H₆O]⁺˙ | Ring cleavage fragment |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or Acetyl cation |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. researchgate.netspringernature.com By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a precise model of the electron density, and thus the atomic positions, within the crystal lattice. ed.ac.uk This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. springernature.com While this is a powerful tool, obtaining a single crystal suitable for X-ray diffraction is a prerequisite. nih.gov

Detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are not present in the available search results.

For chiral molecules like this compound, which has stereogenic centers, X-ray crystallography can be used to determine the absolute configuration (the actual 3D arrangement of atoms in space, e.g., R or S). springernature.comnih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially when a heavy atom is present in the structure. researchgate.net The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. nih.govresearchgate.netbohrium.com The presence of hydroxyl and carbonyl groups in this compound suggests that hydrogen bonding would be a significant force in its crystal packing. nih.govnih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular interactions within a crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. usp.br The structure of this compound, containing a carbonyl group (C=O) and a carbon-carbon double bond (C=C) in conjugation, is expected to exhibit specific electronic transitions.

The key transitions for this molecule would be:

π → π* (pi to pi-star) transition: Involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption.

n → π* (n to pi-star) transition: Involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This transition is generally of lower intensity than the π → π* transition. usp.br

The wavelength of maximum absorbance (λ_max) is influenced by the solvent and the extent of conjugation in the molecule. usp.br Specific experimental λ_max values for this compound were not found in the search results.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | C=C-C=O | ~200-400 nm |

Note: The wavelength regions are general estimates for conjugated enone systems.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary technique for separating and quantifying these enantiomers. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. springernature.comsigmaaldrich.com

By analyzing a sample of the compound, the area under the peak for each enantiomer can be determined. This allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to one enantiomer over the other. The development of a successful chiral separation method often involves screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomeric peaks. researchgate.net

Computational and Theoretical Studies of 2 Hydroxy 3,5 Dimethylcyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer insights into the electronic distribution, stability, and potential reaction pathways of 2-hydroxy-3,5-dimethylcyclohexan-1-one.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathways

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT would be instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Furthermore, DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby elucidating the most probable pathways for reactions involving this compound. The choice of functional and basis set is critical in these calculations to ensure the accuracy of the results.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio methods provide a more rigorous, albeit computationally intensive, alternative to DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the energetics and electronic structure of this compound. These high-level calculations are particularly valuable for validating the results obtained from more computationally economical methods like DFT and for providing precise data on properties such as bond energies and electronic transition energies.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The cyclic and substituted nature of this compound suggests a rich conformational landscape. Molecular Dynamics (MD) simulations are ideally suited to explore this complexity. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule behaves in different environments, such as in various solvents. This information is crucial for understanding its biological activity and physical properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the identification and characterization of the compound and its various isomers and conformers. Comparing theoretically predicted spectra with experimental data is a powerful method for structural elucidation.

Reaction Mechanism Elucidation through Computational Modeling

A deep understanding of the reactivity of this compound can be achieved through computational modeling of its potential reaction mechanisms. This involves identifying all possible elementary steps in a reaction, locating the transition states, and calculating the corresponding energy barriers.

Energy Profiles of Reactions

No studies detailing the energy profiles of reactions involving this compound, including transition states, activation energies, and reaction enthalpies, were identified.

Structure-Property Relationship Studies

Similarly, a lack of research was found concerning the relationship between the specific structural features of this compound and its chemical or physical properties as determined through computational modeling.